(5Z,9E,14Z)-icosa-5,9,14-trienoic acid
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Overview
Description
(5Z,9E,14Z)-icosa-5,9,14-trienoic acid is an icosatrienoic acid having a (5Z,9E,14Z) double bond configuration.
Scientific Research Applications
- (5Z,9E,14Z)-icosa-5,9,14-trienoic acid and related compounds have been synthesized through various methods. A study highlighted the stereoselective synthesis of di- and trienoic acids containing a (1Z,5Z)-diene moiety, which are precursors for biologically active trienoic acids, using a specific cross-cyclomagnesiation process (D’yakonov et al., 2017). Another research focused on synthesizing highly unsaturated marine lipid hydrocarbons from (all-Z)-icosa-5,8,11,14,17-pentaenoic acid, showcasing its utility as a starting material for other complex molecules (Holmeide et al., 2001).
- The compound has been used to prepare fatty acids with a photoactive conjugated tetraene group, which can be used in fluorescence techniques and UV light-induced cross-linking to membrane proteins due to the light sensitivity of the tetraene group (Kuklev & Smith, 2004).
Chemical Analysis and Characterization :
- A study conducted a structure-activity relationship analysis of a series of compounds based on the structure of 2-arachidonoylglycerol, which included (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate. These compounds were evaluated for their ability to inhibit specific enzymes, indicating the importance of these fatty acids in biochemical pathways and potential pharmaceutical applications (Cisneros et al., 2007).
Biological Studies and Applications
Cellular and Molecular Studies :
- Research has explored the biological activities of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid derivatives, indicating their relevance in cell signaling and metabolic processes. For example, the study on the synthesis of 2-(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenamidoethyl-d(4) Dihydrogen Phosphate aimed to facilitate the quantitation of a labile intermediate for understanding its role in novel biosynthetic pathways (Cheng et al., 2008).
- The synthesis of certain polyunsaturated trifluoromethyl ketones from (all-Z)-icosa-5,8,11,14,17-pentaenoic acid was explored as potential inhibitors of phospholipase A2, a key enzyme involved in inflammatory processes, signifying the compound’s potential in creating therapeutic agents (Holmeide & Skattebol, 2000).
Environmental and Analytical Aspects
Environmental Relevance :
- A study on the environmental photochemistry of a related compound, triclosan, highlighted the importance of indirect photoreactions. Although not directly about (5Z,9E,14Z)-icosa-5,9,14-trienoic acid, it points to the broader context of environmental fate and behavior of related compounds (Bianco et al., 2015).
properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5Z,9E,14Z)-icosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,11-12,15-16H,2-5,8-10,13-14,17-19H2,1H3,(H,21,22)/b7-6-,12-11+,16-15- |
InChI Key |
WTIGEPZSNQRUPU-SXOPFSEXSA-N |
Isomeric SMILES |
CCCCC/C=C\CCC/C=C/CC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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